4-(azepane-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound characterized by its unique molecular structure and diverse functional groups. Its molecular formula is with a molecular weight of 524.6 g/mol. This compound is notable for its potential applications in scientific research, particularly in medicinal chemistry and drug development.
This compound falls under the category of sulfonamides due to the presence of a sulfonyl group, and it also contains multiple heterocyclic rings, including azepane, pyridine, and thiazole. These structural features suggest its relevance in pharmacology and organic synthesis.
The synthesis of 4-(azepane-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide can involve several advanced organic chemistry techniques. While specific methods may vary, common approaches include:
The detailed synthetic route often requires optimization to enhance yield and purity, which can be assessed using techniques like high-performance liquid chromatography.
The molecular structure of 4-(azepane-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide can be represented using various chemical notation formats:
InChI=1S/C26H25FN4O3S2/c27-22-9-7-10-23-24(22)29-26(35-23)31(18-20-8-3-4-15-28-20)25(32)19-11-13-21(14-12-19)36(33,34)30-16-5-1-2-6-17-30/h3-4,7-15H,1-2,5-6,16-18H2
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(C=CC=C5S4)F
These notations provide insights into the connectivity of atoms within the molecule and are essential for computational modeling and further chemical analysis.
The compound can participate in various chemical reactions typical for sulfonamides and amides:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with novel properties.
The physical properties of 4-(azepane-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide include:
Property | Value |
---|---|
Molecular Weight | 524.6 g/mol |
Density | Not available |
Melting Point | Not available |
Boiling Point | Not available |
Solubility | Not specified |
This compound has potential applications in various scientific fields:
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 7306-96-9
CAS No.: 14269-75-1
CAS No.: 636-57-7
CAS No.: